molecular formula C12H8BrNO2 B8322675 3-Bromo-5-(3-pyridyloxy)benzaldehyde

3-Bromo-5-(3-pyridyloxy)benzaldehyde

Cat. No.: B8322675
M. Wt: 278.10 g/mol
InChI Key: VJFLBQOESDWWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(3-pyridyloxy)benzaldehyde (C₁₂H₈BrNO₂, MW 286.10) is a benzaldehyde derivative featuring a bromine atom at position 3 and a 3-pyridyloxy group at position 5. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

3-bromo-5-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-10-4-9(8-15)5-12(6-10)16-11-2-1-3-14-7-11/h1-8H

InChI Key

VJFLBQOESDWWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences among 3-Bromo-5-(3-pyridyloxy)benzaldehyde and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound 3-Br, 5-(3-pyridyloxy) C₁₂H₈BrNO₂ 286.10 Aldehyde, Pyridyloxy Pharmaceutical intermediates, ligand in catalysis
3-Bromo-5-(trifluoromethoxy)benzaldehyde 3-Br, 5-O-CF₃ C₈H₄BrF₃O₂ 269.02 Aldehyde, Trifluoromethoxy Electron-deficient systems, agrochemicals
3-Bromo-5-(trifluoromethyl)benzaldehyde 3-Br, 5-CF₃ C₈H₄BrF₃O 253.02 Aldehyde, Trifluoromethyl Electrophilic substitutions, material science
3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde 3-Br, 5-OMe, 4-Pyridylmethoxy C₁₄H₁₂BrNO₃ 322.15 Aldehyde, Methoxy, Pyridylmethoxy Multifunctional intermediates, drug design
3-Bromo-5-((tert-butyldimethylsilyl)oxy)benzaldehyde 3-Br, 5-O-SiMe₂(t-Bu) C₁₃H₁₉BrO₂Si 323.28 Aldehyde, Silyl ether Lipophilic intermediates, protecting group strategies

Physicochemical Properties

  • Electronic Effects :

    • The 3-pyridyloxy group in the target compound introduces electron-withdrawing effects via resonance, activating the aldehyde for nucleophilic additions. In contrast, trifluoromethoxy (O-CF₃) and trifluoromethyl (CF₃) groups are stronger electron-withdrawing groups, deactivating the aromatic ring toward electrophilic substitution .
    • Methoxy (OMe) and methoxymethyl (CH₂OCH₃) groups (e.g., in and ) are electron-donating, enhancing ring reactivity for electrophilic attacks.
  • Solubility and Stability: The silyl ether in 3-Bromo-5-((tert-butyldimethylsilyl)oxy)benzaldehyde increases lipophilicity, improving solubility in nonpolar solvents but requiring protection from hydrolysis . Trifluoromethyl and trifluoromethoxy groups enhance metabolic stability and resistance to oxidation, making these analogs valuable in medicinal chemistry .

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